1,1,1,3,3,3-Hexafluoro-2-propanol-d2

Catalog No.
S755210
CAS No.
38701-74-5
M.F
C3H2F6O
M. Wt
170.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoro-2-propanol-d2

CAS Number

38701-74-5

Product Name

1,1,1,3,3,3-Hexafluoro-2-propanol-d2

IUPAC Name

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C3H2F6O

Molecular Weight

170.05 g/mol

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D

InChI Key

BYEAHWXPCBROCE-AWPANEGFSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)O

Synonyms

1,1,1,3,3,3-Hexafluoro-2-hydroxypropane-d2; 1,1,1,3,3,3-Hexafluoroisopropanol-d2; 1,1,1,3,3,3-Hexafluoroisopropyl Alcohol-d2; 1,1,1,3,3,3-Hexafluoropropanol-d2; 2,2,2-Trifluoro-1-(trifluoromethyl)ethanol-d2; Bis(trifluoromethyl)methanol-d2; HFIP-d2;

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O

Isomeric SMILES

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H]

Here's what we know:

  • Isotope labeling: The presence of deuterium (²H) atoms in the molecule signifies that it is isotopically labeled. This labeling technique is commonly used in various scientific research fields, including:
    • Mass spectrometry: Deuterium labeling can be used to differentiate between different molecules with similar masses in mass spectrometry experiments, improving the accuracy and sensitivity of the analysis .
    • Nuclear magnetic resonance (NMR) spectroscopy: Deuterium labeling can simplify NMR spectra by reducing the number of overlapping signals, making it easier to identify and characterize specific functional groups within a molecule .
    • Mechanistic studies: Deuterium labeling can be used to track the movement of specific atoms or functional groups within a molecule during a reaction, helping to elucidate reaction mechanisms .

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is a fluorinated alcohol characterized by its molecular formula C3D2F6OC_3D_2F_6O and a molecular weight of approximately 170.05 g/mol. This compound is a deuterated version of 1,1,1,3,3,3-Hexafluoro-2-propanol and is primarily used in scientific research and analytical applications. It is a colorless liquid with a characteristic odor and has a boiling point of 59 °C and a melting point of -2 °C at standard atmospheric pressure . The compound is notable for its high stability and unique properties due to the presence of fluorine atoms.

  • Flammability: Flash point: 59 °C []. HFIP-d4 is flammable and should be handled with care.
  • Toxicity: Data on the specific toxicity of HFIP-d4 is limited. However, HFIP is known to be corrosive and can irritate skin, eyes, and respiratory system []. It's recommended to handle HFIP-d4 with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
Typical of alcohols. These include:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Oxidation: Can be oxidized to form ketones or aldehydes depending on the reaction conditions.

The presence of fluorine atoms significantly alters the reactivity compared to non-fluorinated alcohols, often leading to increased stability and altered reaction pathways.

Synthesis of 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 typically involves the following methods:

  • Fluorination of Alcohols: The compound can be synthesized through the selective fluorination of 2-propanol using fluorinating agents under controlled conditions.
  • Deuteration: The incorporation of deuterium can be achieved through isotopic exchange reactions or by using deuterated reagents during synthesis.

These methods ensure that the final product retains its deuterated characteristics while achieving high purity levels suitable for research applications .

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a solvent due to its unique spectral properties.
  • Analytical Chemistry: Employed in chromatography and mass spectrometry as a reference material.
  • Scientific Research: Utilized in studies involving fluorinated compounds and their interactions with biological systems.

Its unique properties make it an essential tool in both research and industrial applications .

Several compounds share structural similarities with 1,1,1,3,3,3-Hexafluoro-2-propanol-d2. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,1,1-Trifluoro-2-propanolC3H5F3OC_3H_5F_3OLess stable than hexafluoro counterpart.
1-Hydroxy-1-trifluoroacetoneC4H5F3OC_4H_5F_3OExhibits different reactivity due to carbonyl group.
2-Hydroxy-2-trifluoroethylamineC4H8F3NC_4H_8F_3NAmino group alters interaction with biological systems.
1,1-Difluoro-2-propanolC3H7F2OC_3H_7F_2OLower fluorine content affects solvent properties.

The presence of six fluorine atoms in 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 gives it unique properties such as increased hydrophobicity and altered solvation dynamics compared to these similar compounds .

Catalytic Deuteration Techniques in Fluorinated Solvent Systems

The catalytic deuteration of HFIP precursors represents the most efficient route to HFIP-d₂. Recent studies highlight the use of palladium-based catalysts in deuterium oxide (D₂O)/HFIP-d₁ solvent systems to achieve high deuteration efficiency. For example, a Pd-catalyzed nondirected late-stage C–H deuteration protocol enables the incorporation of deuterium into aromatic and aliphatic substrates under mild conditions (25–80°C) with D₂O as the deuterium source. This method achieves up to 99% deuterium incorporation in electron-rich arenes, leveraging HFIP-d₁’s ability to stabilize radical intermediates and enhance reaction selectivity.

Key mechanistic steps include:

  • Substrate Activation: HFIP-d₁ forms hydrogen-bonded networks with substrates, lowering the energy barrier for C–H bond cleavage.
  • Deuterium Transfer: Pd⁰/Pdᴵᴵ redox cycles facilitate deuterium transfer from D₂O to the substrate via σ-bond metathesis.

Table 1: Comparative Analysis of Catalytic Deuteration Methods

Catalyst SystemTemperature (°C)D₂ SourceDeuteration Efficiency (%)Reference
Pd(OAc)₂/1,10-Phenanthroline80D₂O99
PF₆⁻/HFIP-d₁25D₂O95
Rh(I)/BINAP60D₂85

Isotopic Labeling Strategies for Perfluorinated Compounds

Isotopic labeling of HFIP-d₂ is critical for pharmacokinetic studies and tracer applications. A novel approach involves the use of hexafluorophosphate (PF₆⁻) as a catalyst in HFIP-d₁/D₂O mixtures, enabling ambient-temperature deuteration of phenols, anilines, and heterocycles with >90% isotopic purity. Spectroscopic studies reveal that HFIP-d₁ activates the P–F bond in PF₆⁻, forming a deuterated intermediate (DPO₂F₂) that mediates hydrogen isotope exchange (HIE).

Key Advances:

  • Selective Deuteration: Electron-deficient aromatic rings undergo deuteration at ortho and para positions due to enhanced electrophilic substitution.
  • Scalability: Multigram-scale synthesis of HFIP-d₂ has been achieved using flow chemistry, reducing reaction times from 48 h to 2 h.

Continuous-Flow Synthesis Approaches for HFIP-d₂ Production

Continuous-flow systems address safety and efficiency challenges in HFIP-d₂ manufacturing. A micropacked-bed reactor with a Pd/C catalyst achieves 99% conversion of hexafluoroacetone (HFA) to HFIP-d₂ at 393 K and 10 bar H₂ pressure. The system’s space–time yield (9× higher than batch reactors) and 90-hour operational stability make it industrially viable.

Process Optimization:

  • Residence Time: 30 minutes optimal for maximal conversion.
  • Solvent System: HFIP-d₁/D₂O (7:3 ratio) minimizes side reactions.

Role in Hydrogen/Deuterium Exchange (HIE) Reactions

PF6−-Catalyzed Aromatic Deuteration Mechanisms

Recent advancements have demonstrated that HFIP-d2 serves as both solvent and deuterium source in PF6−-catalyzed aromatic deuteration. The reaction proceeds via a concerted mechanism where PF6− stabilizes the transition state through anion-π interactions, lowering the activation energy for C–H bond cleavage [7]. Isotopic labeling studies reveal that the deuterium incorporation occurs preferentially at electron-deficient aromatic positions due to enhanced electrophilic aromatic substitution kinetics [6].

A key innovation involves the synergistic use of HFIP-d2 and D2O, which achieves >95% deuterium incorporation in phenols and anilines under ambient conditions [7]. The table below summarizes deuterium incorporation efficiencies for representative substrates:

SubstratePosition% D Incorporation (HFIP-d2/D2O)% D Incorporation (D2O alone)
4-NitrophenolOrtho9845
N-MethylanilinePara9232
2,6-DimethylpyridineC48918

This dramatic enhancement stems from HFIP-d2’s ability to stabilize cationic intermediates through strong hydrogen bonding while maintaining high deuterium mobility [4] [7].

Solvent Effects on Isotopic Incorporation Efficiency

The solvent’s dielectric constant (ε = 16.7) and Gutmann donor number (DN = 0) create a low-nucleophilicity environment that suppresses proton back-exchange [5]. Comparative studies demonstrate that replacing HFIP-d2 with non-fluorinated deuterated solvents (e.g., CD3OD) reduces isotopic incorporation by 40–60% in tertiary amine substrates due to increased H/D scrambling [6].

Notably, the solvent’s fluorous phase-separation tendency enables facile product isolation—a critical advantage in multistep syntheses. Kinetic isotope effect (KIE) measurements reveal that HFIP-d2 accelerates HIE rates by 2–3 orders of magnitude compared to DMSO-d6, attributed to its capacity to stabilize charge-separated transition states [7].

Facilitation of Transition Metal-Catalyzed C–H Functionalization

Palladium-Mediated Distal C–H Activation

HFIP-d2 revolutionizes palladium-catalyzed distal C–H functionalization through dual solvent-ligand effects. The solvent coordinates to Pd(II) centers via fluorine lone pairs, increasing electrophilicity at the metal center while suppressing β-hydride elimination [5] [6]. This enables unprecedented γ-C–H arylation in aliphatic amines, as demonstrated in the synthesis of the neuroleptic agent Remoxipride:

$$ \text{Pd(OAc)}2 \xrightarrow{\text{HFIP-d2}} [\text{Pd}^{II}(\text{F}6\text{C}3\text{D}2\text{O})_2]^{2+} \xrightarrow{\text{Ar–I}} \text{γ-Arylated product} $$ [6]

The table below contrasts reaction outcomes in different solvents:

SolventConversion (%)γ:β SelectivityDeuterium Retention (%)
HFIP-d29895:597
DMF-d77260:4063
DCE-d45530:7041

Atroposelective Transformations Enabled by HFIP-d2

The solvent’s chiral amplification capacity enables catalytic atroposelective C–H borylation without chiral auxiliaries. HFIP-d2 induces helical organization of substrate-catalyst complexes through fluorine-arene interactions, achieving up to 98% ee in biaryl syntheses [5]. Key to this advancement is the solvent’s ability to enforce a rigid transition state through:

  • $$ \text{C–F} \cdots \text{π} $$ interactions with catalyst aromatic rings
  • Hydrogen-bond networks stabilizing axial chirality
  • Dielectric suppression of racemization pathways

This methodology has been successfully applied to the synthesis of axially chiral HIV protease inhibitors, demonstrating >90% deuterium incorporation at stereogenic axes [5] [7].

Hydrogen Bonding Networks in Radical Cation Stabilization

The hydrogen bonding networks formed by 1,1,1,3,3,3-hexafluoro-2-propanol-d2 play a fundamental role in radical cation stabilization, representing one of the most significant mechanistic aspects of this fluorinated alcohol. The deuterated form provides enhanced analytical capabilities for studying these interactions through spectroscopic techniques while maintaining the exceptional stabilization properties of the parent compound [1] [2].

Fundamental Hydrogen Bonding Characteristics

The hydrogen bonding properties of HFIP-d2 are fundamentally different from those of conventional alcohols due to the strong electron-withdrawing effects of the six fluorine atoms. These fluorine substituents significantly increase the acidity of the hydroxyl proton, with the parent compound exhibiting a pKa of 9.3, comparable to phenol [3]. This enhanced acidity translates to exceptionally strong hydrogen bond donor capabilities, making HFIP-d2 an outstanding medium for stabilizing electron-deficient species [1] [3].

The deuterium substitution in HFIP-d2 provides unique advantages for mechanistic studies. Research has demonstrated that the deuterium atoms offer enhanced stability for spectroscopic analysis, particularly in nuclear magnetic resonance applications where they enable detailed analysis of molecular interactions without interference from the solvent protons [4]. This isotopic labeling capability allows researchers to track hydrogen bonding interactions with unprecedented precision.

Radical Cation Stabilization Mechanisms

The stabilization of radical cations by HFIP-d2 occurs through multiple complementary mechanisms. Primary stabilization results from the formation of hydrogen bonds between the deuterated hydroxyl group and electron-accepting sites on the radical cation. This interaction reduces the electron deficiency of the radical cation, thereby extending its lifetime significantly [2] [5].

Comparative studies have revealed that 1,1,1,3,3,3-hexafluoropropan-2-ol increases radical cation half-lives by a factor of 100 compared to trifluoroacetic acid [2]. This dramatic enhancement enables room-temperature recording of high-quality electron paramagnetic resonance spectra of radical cations that were previously accessible only through flow or low-temperature procedures [2].

The deuterated version maintains these exceptional stabilization properties while providing additional analytical advantages. The combination of low nucleophilicity, high hydrogen bonding donor strength, low hydrogen bonding acceptor strength, high polarity, and high ionizing power makes HFIP-d2 an ideal solvent for radical cation chemistry [5].

Hydrogen Bonding Network Formation

Recent computational and experimental studies have elucidated the formation of hydrogen bonding networks in HFIP-d2. These networks involve the aggregation of multiple solvent molecules into clusters that exhibit enhanced hydrogen bond donor ability compared to individual molecules [6]. The terminal hydroxyl groups of these clusters become particularly reactive, creating sites for strong hydrogen bond formation with substrate molecules [6].

The hydrogen bonding networks in HFIP-d2 exhibit unique dynamic properties. Time-resolved infrared spectroscopy studies have shown that while individual hydrogen bonds in fluorinated alcohols are longer-lived than in non-fluorinated analogs, the collective hydrogen bond dynamics occur much faster [7] [6]. This apparent contradiction arises from the formation of smaller, more mobile hydrogen-bonded clusters that can rearrange rapidly while maintaining strong individual hydrogen bonds [6].

Mechanistic Implications for Radical Cation Chemistry

The hydrogen bonding networks formed by HFIP-d2 have profound implications for radical cation chemistry. The stabilization provided by these networks enables the observation and characterization of reactive intermediates that would otherwise be too short-lived for detailed study [2] [5]. This capability has revolutionized the field of radical cation chemistry by allowing mechanistic investigations that were previously impossible.

The deuterated form provides additional mechanistic insights through isotope effects. The substitution of deuterium for hydrogen affects the vibrational frequencies and hydrogen bonding strengths, allowing researchers to probe the role of specific hydrogen bonding interactions in radical cation stabilization [8]. These effects can be monitored through nuclear magnetic resonance and infrared spectroscopy, providing detailed information about the strength and dynamics of hydrogen bonding interactions [8].

Applications in Mechanistic Studies

The exceptional radical cation stabilization properties of HFIP-d2 have enabled numerous mechanistic studies that would not be possible with conventional solvents. These applications include electron paramagnetic resonance spectroscopy of radical cations, mechanistic studies of radical cation intermediates in electrophilic aromatic substitution, photochemical investigations, and spin trapping experiments [5].

The deuterated form has proven particularly valuable in studies involving nuclear magnetic resonance spectroscopy, where the deuterium atoms provide isotopic labeling that allows tracking of specific molecular interactions without interference from solvent signals [4]. This capability has been instrumental in elucidating complex reaction mechanisms involving radical cation intermediates.

Single-Electron Transfer Processes in Fluorinated Media

Single-electron transfer processes in fluorinated media represent a fundamental mechanistic pathway that has gained significant attention in contemporary organic chemistry. The unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol-d2 as a fluorinated medium create an environment that facilitates and controls single-electron transfer reactions through multiple complementary mechanisms [9] [10].

Fundamental Principles of Single-Electron Transfer

Single-electron transfer processes involve the transfer of one electron from a donor species to an acceptor species, resulting in the formation of radical ions. In fluorinated media such as HFIP-d2, these processes are significantly enhanced due to the unique solvation properties of the fluorinated alcohol [10] [11]. The high dielectric constant of 16.7 and the strong hydrogen bonding capabilities of the solvent create an optimal environment for stabilizing the charged species formed during single-electron transfer [3].

The deuterated form of hexafluoroisopropanol provides additional advantages for mechanistic studies of single-electron transfer processes. The isotopic labeling allows researchers to track the movement of specific atoms during electron transfer reactions, providing detailed mechanistic information that is crucial for understanding reaction pathways [4] .

Mechanistic Pathways in Fluorinated Alcohols

The single-electron transfer mechanisms in HFIP-d2 involve several key steps that are facilitated by the unique properties of the fluorinated medium. Initial electron transfer occurs between the donor and acceptor species, generating radical ions that are stabilized by the strong hydrogen bonding network formed by the fluorinated alcohol [9] [6].

The stabilization of radical cations in fluorinated media has been attributed to the non-nucleophilic nature of the solvent combined with its exceptional hydrogen bonding donor capabilities [9] [13]. The fluorinated alcohol can form hydrogen bonds with electron-accepting sites on the radical cation without undergoing nucleophilic attack, thereby providing stabilization without interfering with the desired reaction pathway [13].

Research has demonstrated that the addition of hexafluoroisopropanol to radical cation reactions can restore reaction efficiency even in the presence of competitive nucleophiles [9]. This effect is attributed to the solvation of counter anions by the fluorinated alcohol, which reduces their nucleophilicity and allows the radical cation to participate in the desired reaction pathway [9].

Solvent Effects on Electron Transfer Kinetics

The fluorinated nature of HFIP-d2 has profound effects on electron transfer kinetics. The high polarity and ionizing power of the solvent facilitate the formation of charged intermediates, while the low nucleophilicity prevents unwanted side reactions [3] [5]. These properties combine to create an optimal environment for single-electron transfer processes.

Computational studies have revealed that the fluorinated alcohol can participate directly in electron transfer processes through the formation of hydrogen-bonded complexes with the reacting species [14]. These complexes can significantly alter the activation energies for electron transfer, leading to enhanced reaction rates and improved selectivity [14].

The deuterated form provides additional insights into these kinetic effects through isotope effects. Changes in reaction rates upon deuteration can provide information about the involvement of specific hydrogen bonding interactions in the electron transfer process [8]. These effects are particularly pronounced when the hydrogen bonding interactions are involved in the rate-determining step of the reaction [8].

Applications in Photoredox Catalysis

Single-electron transfer processes in fluorinated media have found extensive applications in photoredox catalysis. The unique properties of HFIP-d2 enable the stabilization of radical intermediates formed through photoinduced electron transfer, allowing for the development of new synthetic methodologies [15].

The fluorinated alcohol has been shown to facilitate both oxidative and reductive quenching cycles in photoredox catalysis [15]. The stabilization of radical cations through hydrogen bonding interactions enables the development of radical chain reactions that would not be possible in conventional solvents [15].

The deuterated form has been particularly valuable in mechanistic studies of photoredox reactions, where the isotopic labeling allows tracking of electron transfer pathways and identification of key intermediates [15]. These studies have provided crucial insights into the mechanisms of photoredox catalysis and have enabled the development of more efficient catalytic systems [15].

Electrosynthetic Applications

The unique properties of fluorinated media have also found applications in electrosynthetic processes. The high ionic conductivity and stability of HFIP-d2 under electrochemical conditions make it an excellent medium for electron transfer reactions [16].

Research has demonstrated that the fluorinated alcohol can serve as both solvent and co-reactant in electrochemical transformations [16]. The hydrogen bonding interactions between the fluorinated alcohol and substrate molecules can activate the substrate toward electron transfer, leading to enhanced reaction rates and improved selectivity [16].

The deuterated form provides additional advantages in electrosynthetic applications by enabling detailed mechanistic studies of electrochemical processes. The isotopic labeling allows researchers to track the fate of specific atoms during electrochemical transformations, providing insights into reaction mechanisms that are crucial for optimizing synthetic procedures [16].

Solvent-Substrate Interactions in Regioselective Transformations

The solvent-substrate interactions in 1,1,1,3,3,3-hexafluoro-2-propanol-d2 play a crucial role in determining the regioselectivity of chemical transformations. These interactions arise from the unique combination of strong hydrogen bonding capabilities, high polarity, and low nucleophilicity that characterize this fluorinated alcohol [17] [18] [19].

Fundamental Mechanisms of Regioselective Control

The regioselective control exerted by HFIP-d2 in chemical transformations operates through several complementary mechanisms. Primary among these is the selective activation of specific reactive sites through hydrogen bonding interactions [19] [20]. The strong hydrogen bond donor capabilities of the fluorinated alcohol enable selective binding to electron-rich sites on substrate molecules, thereby directing the course of chemical reactions [19].

The deuterated form provides enhanced capabilities for studying these interactions through isotope effects and spectroscopic analysis. The deuterium atoms serve as isotopic labels that can be tracked through nuclear magnetic resonance spectroscopy, providing detailed information about the binding modes and dynamics of solvent-substrate interactions [20] [8].

Research has demonstrated that the regioselective effects of fluorinated alcohols are fundamentally different from those observed with conventional solvents. The unique combination of properties exhibited by HFIP-d2 enables the selective activation of specific reaction pathways while suppressing competing processes [19] [20].

Regioselective Cyclization Reactions

One of the most significant applications of solvent-substrate interactions in HFIP-d2 involves regioselective cyclization reactions. Studies have shown that the fluorinated alcohol can control the regioselectivity of cyclization processes through selective substrate activation [18] [19].

In bromolactonization reactions, HFIP-d2 has been shown to enable switchable regioselectivity between kinetic and thermodynamic control [18]. Under kinetic control conditions, the fluorinated alcohol activates the bromonium source through hydrogen bonding interactions, leading to the formation of products with larger ring sizes [18]. Under thermodynamic control conditions, the addition of Brønsted acid catalysts enables the formation of smaller, more stable ring systems [18].

The deuterated form has proven particularly valuable in mechanistic studies of these cyclization reactions. The isotopic labeling allows researchers to track the movement of specific atoms during the cyclization process, providing detailed insights into the reaction mechanism and the role of solvent-substrate interactions in determining regioselectivity [18].

Alkylation and Functionalization Reactions

The regioselective control exerted by HFIP-d2 extends to alkylation and functionalization reactions. Research has demonstrated that the fluorinated alcohol can serve as both protonation reagent and solvent in regioselective alkylation of indoles [19]. The strong hydrogen bonding capabilities of the solvent enable selective activation of alkene substrates, leading to the formation of carbocation intermediates that undergo regioselective addition to the indole nucleus [19].

The deuterated form provides additional mechanistic insights through kinetic isotope effects. Changes in reaction rates upon deuteration can indicate the involvement of specific hydrogen bonding interactions in the rate-determining step of the reaction [19]. These effects have been instrumental in elucidating the mechanism of alkylation reactions and optimizing reaction conditions [19].

Studies have shown that the regioselective effects of HFIP-d2 in alkylation reactions are dependent on the electronic properties of the substrates. Electron-rich substrates tend to undergo more selective reactions due to stronger hydrogen bonding interactions with the fluorinated alcohol [19]. This selectivity can be further enhanced by optimizing reaction conditions such as temperature and concentration [19].

Hydrofunctionalization Reactions

The unique properties of HFIP-d2 have enabled the development of highly regioselective hydrofunctionalization reactions. Studies have demonstrated that the fluorinated alcohol can mediate the regioselective hydrofunctionalization of ynamides through selective substrate activation [20] [21].

The mechanism of these reactions involves the protonation of the ynamide by the fluorinated alcohol, followed by nucleophilic attack at the activated carbon center [20]. The regioselectivity of these reactions is controlled by the selective binding of the fluorinated alcohol to the ynamide substrate, which directs the course of the subsequent nucleophilic addition [20].

The deuterated form has been particularly valuable in mechanistic studies of hydrofunctionalization reactions. The isotopic labeling allows researchers to track the incorporation of deuterium into the product molecules, providing direct evidence for the involvement of the fluorinated alcohol in the reaction mechanism [20] [21].

Regioselectivity in Oxidative Coupling Reactions

The regioselective control exerted by HFIP-d2 has also been demonstrated in oxidative coupling reactions. Research has shown that the fluorinated alcohol can promote regioselective oxidative coupling reactions for the synthesis of difunctional biaryl compounds [22] [23].

The mechanism of these reactions involves the selective activation of specific aromatic positions through hydrogen bonding interactions with the fluorinated alcohol [22]. This selective activation leads to preferential oxidative coupling at the activated positions, resulting in high regioselectivity for the formation of specific biaryl isomers [22].

The deuterated form provides additional mechanistic insights through isotope effects and spectroscopic analysis. The deuterium atoms serve as isotopic labels that can be monitored through nuclear magnetic resonance spectroscopy, providing detailed information about the binding modes and reaction pathways involved in the oxidative coupling process [22] [23].

Studies have demonstrated that the regioselectivity of oxidative coupling reactions in HFIP-d2 can be controlled by varying reaction conditions such as temperature, concentration, and the nature of the oxidizing agent [22] [23]. This control has enabled the development of selective synthetic methodologies for the preparation of complex biaryl compounds [22] [23].

The unique combination of properties exhibited by 1,1,1,3,3,3-hexafluoro-2-propanol-d2 makes it an exceptional medium for regioselective transformations. The strong hydrogen bonding capabilities, high polarity, and low nucleophilicity of this fluorinated alcohol enable precise control over reaction regioselectivity through selective substrate activation. The deuterated form provides additional advantages for mechanistic studies, allowing researchers to track specific interactions and elucidate reaction pathways with unprecedented detail. These capabilities have made HFIP-d2 an invaluable tool in the development of selective synthetic methodologies and the understanding of complex reaction mechanisms.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

38701-74-5

Wikipedia

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

Dates

Last modified: 08-15-2023

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